
Octanediamidine, dihydrochloride
Structure
2D Structure

3D Structure of Parent
特性
CAS番号 |
63869-18-1 |
---|---|
分子式 |
C10H24Cl2N4 |
分子量 |
271.23 g/mol |
IUPAC名 |
methanimidoyl-[8-(methanimidoylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C10H22N4.2ClH/c11-9-13-7-5-3-1-2-4-6-8-14-10-12;;/h9-10H,1-8H2,(H2,11,13)(H2,12,14);2*1H |
InChIキー |
FNEBSWMSLUMRDF-UHFFFAOYSA-N |
正規SMILES |
C(CCCC[NH2+]C=N)CCC[NH2+]C=N.[Cl-].[Cl-] |
製品の起源 |
United States |
説明
Historical Context of Diamidine Class in Drug Discovery and Chemical Biology
The journey of drug discovery has evolved significantly over the centuries. nih.gov Initially rooted in the serendipitous discoveries of medicinal chemists in the nineteenth century, the early twentieth century saw the emergence of new drug structures, heralding an era of antibiotic discovery. nih.gov This period laid the groundwork for more systematic approaches to drug development.
The latter half of the twentieth century was revolutionized by the advent of recombinant DNA technology and a deeper understanding of molecular biology. nih.govnih.gov This, coupled with advancements in molecular modeling, combinatorial chemistry, and high-throughput screening, allowed for the rapid design and testing of new drug candidates. nih.gov A prime example of this "rational drug design" is the development of cimetidine, a histamine (B1213489) H2 receptor antagonist used to treat peptic ulcers. youtube.comnih.gov Scientists meticulously studied the structure of histamine and synthesized numerous compounds to find one that could block its effects on gastric acid secretion. youtube.com
Within this evolving landscape, the diamidine class of compounds emerged as a promising area of research. One of the notable early applications of diamidines was in the treatment of African trypanosomiasis, also known as sleeping sickness. wikipedia.org Compounds like pentamidine (B1679287) have been used for the first stage of the disease. wikipedia.org The development and study of these compounds have been driven by the need for effective treatments against various pathogens and diseases.
General Significance of Octanediamidine, Dihydrochloride (B599025) as a Chemical Entity in Research
Octanediamidine, dihydrochloride, which is also known as octenidine (B1677106) dihydrochloride, is a specific diamidine compound that has carved out a significant niche in biomedical research, particularly as an antiseptic agent. nih.gov It is a cationic surfactant belonging to the bispyridine class. nih.gov Its structure, featuring two cationic rings separated by a long hydrocarbon chain, is key to its activity. nih.gov This compound is noted for its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. nih.gov
A key feature of octenidine dihydrochloride is its stability across a wide pH range (1.6–12.2), which is a valuable characteristic for applications in environments with varying acidity, such as in wound healing. nih.gov Research has shown that very low concentrations of octenidine can significantly reduce microbial populations in a short amount of time. nih.gov
Scope and Research Focus on this compound
The primary research focus on octenidine, dihydrochloride centers on its potent antimicrobial properties and its mechanism of action. Scientists are particularly interested in how it interacts with and disrupts microbial cells, leading to their death. patsnap.com Its effectiveness as a biocide has made it a valuable tool in infection control and wound care. patsnap.com
Current research delves into its molecular interactions with bacterial membranes. nih.gov Understanding these mechanisms at a fundamental level is crucial for optimizing its use and potentially designing new, even more effective antimicrobial agents. The compound is also being investigated in clinical trials for applications such as antiseptic-coated urinary catheters. drugbank.com
Molecular and Cellular Mechanisms of Action of Octanediamidine, Dihydrochloride
Interactions with Microbial Cell Membranes and Lipidic Structures
The primary mechanism of action of Octanediamidine, dihydrochloride (B599025) involves a swift and disruptive interaction with the microbial cell membrane. This interaction is driven by the molecule's inherent physicochemical properties and leads to a cascade of events that compromise the membrane's structure and function.
Cationic Surfactant Properties and Electrostatic Interactions with Negatively Charged Membranes
Octanediamidine, dihydrochloride is a cationic surfactant, possessing two positively charged centers within its molecular structure. actascientific.com This positive charge is crucial for its initial interaction with microbial cells, as bacterial membranes are typically characterized by a net negative charge due to the presence of anionic components like phospholipids (B1166683). patsnap.com The electrostatic attraction between the cationic this compound and the negatively charged microbial surface facilitates its accumulation at the cell envelope. actascientific.compatsnap.com
This initial binding is a critical step, allowing the compound to concentrate at its target site. Research has shown that this compound can neutralize the negative surface charge of bacteria. For instance, in studies with Enterococcus hirae, the negative zeta potential of the bacterial cells began to increase at a concentration of 0.0001% this compound, indicating a strong interaction and neutralization of the surface charge. nih.gov
Membrane Disruption and Permeability Alterations
Following the initial electrostatic binding, the hydrocarbon chains of this compound penetrate the lipopolysaccharide layer of Gram-negative bacteria and interact with the fatty acyl chains of the membrane core through hydrophobic interactions. actascientific.com This insertion disrupts the highly ordered structure of the lipid bilayer, leading to a "chaotic lipid rearrangement" and a significant increase in membrane fluidity. nih.govnih.gov This disruption of the membrane's structural integrity results in altered permeability. patsnap.com
Electron microscopy studies on E. coli have visualized this process, showing that sub-inhibitory concentrations of this compound cause local effects on the outer membrane, while lethal concentrations lead to the complete loss of the outer membrane and perforation of the inner membrane. researchgate.net This demonstrates a direct physical disruption of the membrane barrier.
Leakage of Intracellular Contents (Ions, Nucleotides, Metabolites)
The compromised integrity of the cell membrane inevitably leads to the leakage of essential intracellular components. This includes ions, which disrupts the osmotic balance of the cell, as well as larger molecules such as nucleotides and metabolites that are vital for cellular functions. patsnap.com The loss of these components severely hampers cellular processes and contributes significantly to cell death.
A study on Candida albicans demonstrated that treatment with 8 μM this compound led to a significant release of intracellular proteins and nucleic acids, with increases of 5.65-fold and 5.84-fold, respectively, compared to control cells. mdpi.com This provides quantitative evidence of the substantial leakage caused by the compound.
Organism | This compound Concentration | Effect on Intracellular Content Leakage |
Candida albicans | 8 μM | 5.65-fold increase in protein leakage |
Candida albicans | 8 μM | 5.84-fold increase in nucleic acid leakage |
Specific Interactions with Membrane Components (e.g., Phospholipids, Cardiolipin (B10847521), Glycerol (B35011) Phosphates)
The interaction of this compound is not limited to a general disruption of the lipid bilayer. It is suggested to have strong adhesion to specific bacterial cell membrane components, including cardiolipin and glycerol phosphates. nih.gov Cardiolipin is an anionic phospholipid found in bacterial membranes, and its interaction with the cationic this compound is believed to be a key aspect of the compound's selective action against microbial cells. nih.govnih.gov The interaction with glycerol phosphates, which are integral to the structure of the membrane, further contributes to the destabilization and disruption of the cell envelope. nih.gov While the binding is considered selective, it is also transient, allowing for a dynamic interaction that ultimately disrupts membrane function. nih.gov
Interference with Cellular Metabolic Processes
Beyond the direct assault on the cell membrane, this compound also interferes with crucial cellular metabolic processes, further ensuring microbial demise.
Inhibition of Key Metabolic Enzymes
This compound has been shown to inhibit essential metabolic enzymes within the microbial cell. patsnap.com By targeting these enzymes, the compound disrupts vital metabolic pathways necessary for the microorganism's survival and replication. While the specific enzymes and the kinetics of their inhibition by this compound are not yet fully elucidated in publicly available research, this enzymatic inhibition represents a secondary and significant mechanism of its antimicrobial action. This dual-pronged attack, targeting both the cell's physical barrier and its internal metabolic machinery, makes it a highly effective antiseptic agent.
Impact on Energy Metabolism
A primary target of this compound is the cellular energy production machinery, particularly within the mitochondria. The compound's lipophilic characteristics facilitate its accumulation within the mitochondrial membranes of pathogens. This accumulation disrupts the mitochondrial membrane potential, a critical component of the electron transport chain necessary for efficient ATP synthesis.
The disruption of mitochondrial function directly impedes oxidative phosphorylation, leading to a significant reduction in the intracellular levels of adenosine (B11128) triphosphate (ATP). Since ATP is the principal energy currency of the cell, its depletion has widespread consequences, affecting numerous energy-dependent cellular processes essential for survival, ultimately leading to cell death. This mechanism is particularly effective against protozoa such as Acanthamoeba species.
Nucleic Acid Interactions and Perturbations
In addition to disrupting energy metabolism, this compound exerts significant effects through its interaction with nucleic acids. By targeting the genetic material of pathogens, it interferes with the storage and expression of genetic information, leading to catastrophic cellular dysfunction.
The predominant mode of interaction between this compound and DNA is through binding to the minor groove. nih.gov This binding is highly specific for A-T (adenine-thymine) rich regions of the DNA double helix. nih.gov The dicationic structure of the molecule allows it to fit securely into the negatively charged minor groove, a process stabilized by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov This non-intercalative binding is in contrast to other molecules that insert themselves between the DNA base pairs. nih.gov While minor groove binding is the primary mechanism, some evidence suggests that intercalation may also occur to a lesser extent. atdbio.com
The binding of this compound to DNA has profound functional consequences for the pathogen. By occupying the minor groove, it can physically obstruct the binding of essential DNA-processing enzymes, such as DNA and RNA polymerases. nih.gov This steric hindrance directly inhibits crucial processes like DNA replication and transcription, preventing cell division and the synthesis of vital proteins. nih.gov
Furthermore, the interaction can induce conformational changes in the DNA structure, potentially leading to a loss of integrity. nih.gov The cell's inability to replicate its genetic material or transcribe essential genes ultimately triggers pathways leading to programmed cell death or mitotic failure.
Broad-Spectrum Mechanism of Action against Diverse Pathogens
The multifaceted mechanism of action of this compound, targeting both energy metabolism and nucleic acid function, underpins its broad-spectrum activity against a diverse range of pathogens, including bacteria, fungi, and protozoa. ontosight.aiarvojournals.org The fundamental nature of these cellular targets—ATP production and DNA replication—are highly conserved across different kingdoms of life, making the compound effective against a wide variety of microorganisms.
For instance, its potent activity against Acanthamoeba species, the causative agent of a severe eye infection, is well-established and relies on these disruptive mechanisms. researchgate.netnih.gov Similarly, its antibacterial and antifungal properties are attributed to its ability to compromise the cellular integrity and reproductive capacity of these microbes. nih.govontosight.ai This dual-pronged attack on both cytoplasmic (mitochondrial) and nuclear (DNA) functions makes it more difficult for pathogens to develop resistance, enhancing its utility as an antimicrobial agent.
Research Finding | Pathogen Type | Mechanism Detail | Reference |
Inhibition of phospholipid synthesis | Protozoa (Acanthamoeba) | Leads to membrane leakage and cell death. | arvojournals.org |
Inhibition of DNA and RNA synthesis | Protozoa (Acanthamoeba) | Prevents replication and protein production. | nih.gov |
Inhibition of oxidative metabolism | Bacteria | Directly affects the oxidative processes in bacteria. | nih.gov |
Disruption of cell membranes | Bacteria, Fungi, Protozoa | General disruption of membrane integrity. | ontosight.ai |
Antimicrobial Efficacy in Preclinical Models
Preclinical research has extensively documented the antimicrobial efficacy of this compound against a wide array of pathogenic microorganisms.
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound demonstrates potent bactericidal activity against Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). actascientific.comnih.gov In an in vivo mouse wound model infected with MRSA, a topical application of the compound significantly accelerated healing and reduced bacterial counts by over 3.6 log CFU/g compared to the control group. nih.gov Further analysis confirmed that it induced substantial destruction of the MRSA biofilm structure and inhibited the expression of bacterial and biofilm-related genes by nearly 100%. nih.gov Studies have also shown its effectiveness against other Gram-positive species like Staphylococcus epidermidis and Enterococcus faecalis. rde.acnih.gov
Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
The compound is also effective against Gram-negative bacteria such as Pseudomonas aeruginosa, which are often challenging to treat due to their protective outer membrane. mdpi.comnih.gov One study found that octenidine (B1677106) dihydrochloride was one of the most effective antiseptics against P. aeruginosa based on its minimal inhibitory concentration (MIC). mdpi.comnih.gov It exhibits a rapid bactericidal effect, achieving a significant reduction in planktonic P. aeruginosa in under one minute. mdpi.com Research comparing its efficacy against biofilms formed by P. aeruginosa and S. aureus has further substantiated its potent action against these clinically relevant pathogens. nih.gov
Antifungal Activity
This compound possesses broad-spectrum antifungal properties. rde.acwjoud.com It has shown efficacy against various fungal species, including Candida albicans. actascientific.comrde.ac The compound's antifungal action is believed to involve not only direct killing by membrane disruption but also the alteration of sterol and lipid content in the fungal cells. actascientific.com Studies have also highlighted its effectiveness against the emerging multidrug-resistant pathogen Candida auris, where it was effective at concentrations significantly lower than those used in clinical practice. nih.gov Scanning electron microscopy revealed the destruction of C. auris organisms within six hours of exposure. nih.gov
Antiviral Activity
Preclinical evidence indicates that this compound has antiviral capabilities, particularly against enveloped viruses. rde.ac Its cationic, surfactant-like structure allows it to interact with and disrupt the viral envelope, which is a critical step in preventing the virus from infecting host cells. nih.gov While the specific range of viruses susceptible to this compound is an area of ongoing research, its established mechanism against microbial membranes suggests potential for a broad antiviral effect.
In Vitro Potency and Minimum Inhibitory Concentrations
The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. mdpi.com Studies consistently show low MIC values for this compound against a variety of microorganisms, indicating high potency. rde.acmdpi.com For instance, the mean MIC against P. aeruginosa was reported as 11.3 µg/mL. mdpi.comnih.gov Against Staphylococcus epidermidis, the MIC was found to be 0.0125%. rde.ac This potency is often superior to other common antiseptics like chlorhexidine. actascientific.comrde.ac
Table 1: In Vitro Antimicrobial Potency of this compound This table provides a summary of Minimum Inhibitory Concentration (MIC) data from various preclinical studies.
Microorganism | Strain Type | Reported MIC | Source |
---|---|---|---|
Pseudomonas aeruginosa | Clinical Isolates | 11.3 µg/mL (mean) | mdpi.comnih.gov |
Staphylococcus epidermidis | Standard Strain | 0.0125% | rde.ac |
Candida auris | Clinical Isolates | 0.00005–0.0004% | nih.gov |
Streptococcus mutans | Plaque-forming | Not specified, but potent | nih.gov |
Actinomyces viscosus | Plaque-forming | Not specified, but potent | nih.gov |
Antiparasitic Efficacy in Preclinical Models
While research is more extensive in the antimicrobial field, there is emerging interest in the antiparasitic activity of this compound. The development of new antiparasitic drugs is crucial for treating diseases like onchocerciasis and leishmaniasis. dndi.orgdndi.org The membrane-disrupting mechanism of action of compounds like this compound suggests they could be effective against various parasites. Preclinical models are essential for discovering and validating new antiparasitic agents. dndi.orgdndi.org Although specific preclinical studies focusing solely on the antiparasitic efficacy of this compound are not as widely published as its antimicrobial studies, the principles of its action provide a strong rationale for its investigation against parasitic pathogens.
Activity against Protozoan Parasites (e.g., Trypanosoma, Leishmania, Plasmodium)
The in vitro activity of diamidines has been demonstrated against various protozoan parasites responsible for significant global diseases.
Trypanosoma : Aromatic diamidines have shown considerable efficacy against Trypanosoma species, the causative agents of human African trypanosomiasis (T. brucei) and Chagas disease (T. cruzi). nih.gov For instance, the diamidine DB75 (furamidine) and its derivatives have demonstrated significant trypanocidal activity. cambridge.orgnih.gov The uptake of these compounds by trypanosomes is mediated by specific transporters, such as the P2 aminopurine transporter, which also handles arsenicals. wustl.edu This shared uptake mechanism has implications for cross-resistance. wustl.edu
Leishmania : Several diamidine compounds have been identified as promising antileishmanial agents. nih.govnih.gov Studies on Leishmania donovani have shown that compounds like pentamidine (B1679287) and its analog DB75 exhibit potent activity, with 50% effective concentrations (EC50) in the low micromolar range. nih.govnih.gov The activity of these compounds is often superior to some standard treatments. The inherent fluorescence of some diamidines has been utilized in studies to observe their localization within the parasite. nih.govnih.gov
Plasmodium : The parasites responsible for malaria, Plasmodium species, are also susceptible to diamidine compounds. nih.gov Research on Plasmodium falciparum has revealed that diamidines can be highly effective, with the lead compound pentamidine being concentrated several hundred-fold within infected erythrocytes. nih.gov This accumulation is a key feature of their selective toxicity towards the parasite. The mechanism in Plasmodium appears to be linked to the parasite's hemoglobin digestion pathway. nih.gov The compound DB75, the active metabolite of the prodrug DB289, has been shown to localize within the nucleus of P. falciparum. nih.gov
Table 1: In Vitro Activity of Representative Diamidines against Protozoan Parasites
Compound | Parasite Species | Activity Metric | Value (µM) | Source(s) |
Pentamidine | Leishmania donovani | EC50 | 1.46 | nih.govnih.gov |
DB75 | Leishmania donovani | EC50 | 20 | nih.govnih.gov |
Compound 1 (unnamed diamidine) | Leishmania donovani | EC50 | 3.2 | nih.govnih.gov |
DB569 | Trypanosoma cruzi | - | 1-32 (tested range) | cambridge.org |
DB75 | Trypanosoma cruzi | - | 1-32 (tested range) | cambridge.org |
EC50: Half-maximal effective concentration
Efficacy in Murine Models of Parasitic Infections
The promising in vitro activity of diamidines has been translated into efficacy in animal models of parasitic infections, a critical step in preclinical development.
For human African trypanosomiasis, diamidines that can cross the blood-brain barrier are of particular interest for treating the late, neurological stage of the disease. must.ac.ke Prodrug strategies have been developed to improve the oral bioavailability of diamidines, leading to compounds like pafuramidine (B1678284) (DB289), which have been evaluated in clinical trials. must.ac.kenih.gov In murine models, the efficacy of these compounds is often assessed by their ability to cure infections, including those that have reached the central nervous system. researchgate.net
In the context of leishmaniasis, the evaluation in murine models is crucial for determining the potential of new drug candidates. While specific data for "this compound" is not available, the general class of diamidines has been a subject of such studies.
Targeted Antiparasitic Mechanisms (e.g., Mitochondrial Interference)
The primary molecular target for many diamidines is the parasite's DNA, specifically binding to the minor groove of AT-rich sequences. nih.govnih.gov However, their selective toxicity is also heavily influenced by their accumulation in specific parasite organelles, most notably the mitochondrion and its associated kinetoplast DNA (kDNA) in trypanosomatids. nih.govnih.govnih.gov
Mitochondrial and Kinetoplast Targeting : In Trypanosoma and Leishmania, diamidines are rapidly taken up and concentrated within the kinetoplast, which houses the mitochondrial DNA. nih.govnih.govnih.gov This accumulation is a critical aspect of their mode of action. Fluorescence microscopy studies using inherently fluorescent diamidines like DB75 have visually confirmed their localization to the kinetoplast. nih.govnih.gov The interaction of these compounds with kDNA can interfere with its replication and lead to the disorganization and eventual destruction of this vital structure, ultimately causing cell death. nih.govnih.govnih.gov Evidence suggests that this process can induce an apoptosis-like death in the parasites, characterized by loss of mitochondrial membrane potential and DNA fragmentation. cambridge.orgnih.gov Furthermore, some diamidines have been shown to inhibit the activity of DNA topoisomerase IB in Leishmania, an enzyme crucial for DNA replication and repair. nih.govnih.gov
In Plasmodium falciparum, while the ultimate target is nuclear, the mechanism of uptake and concentration is different. Diamidines are thought to bind to ferriprotoporphyrin IX (FPIX), a toxic byproduct of hemoglobin digestion by the parasite. nih.gov This binding prevents the detoxification of FPIX into hemozoin, leading to a buildup of the toxic FPIX and subsequent parasite death. nih.gov The uptake of diamidines into infected red blood cells is facilitated by induced permeability pathways on the host cell membrane. nih.gov
Table 2: Mechanistic Insights of Diamidine Activity
Mechanism | Parasite Genus | Description | Source(s) |
Kinetoplast DNA Binding | Trypanosoma, Leishmania | Accumulation in the kinetoplast and binding to AT-rich sequences of mitochondrial DNA, leading to network destruction. | nih.govnih.govnih.gov |
Mitochondrial Membrane Potential Disruption | Trypanosoma, Leishmania | Collapse of the mitochondrial membrane potential, inducing an apoptosis-like cell death pathway. | cambridge.orgnih.gov |
Inhibition of Topoisomerase IB | Leishmania | Interference with the function of a key enzyme involved in DNA replication and topology. | nih.govnih.gov |
Nuclear Localization and Maturation Delay | Plasmodium | Concentration within the parasite nucleus, leading to a delay in the parasite's maturation cycle. | nih.gov |
Inhibition of Hemozoin Formation | Plasmodium | Binding to ferriprotoporphyrin IX, preventing its detoxification and causing parasite death. | nih.gov |
Mechanism of Action
The antimicrobial effect of octenidine (B1677106) dihydrochloride (B599025) is primarily attributed to its ability to disrupt the cell membranes of microorganisms. patsnap.com This process is driven by the electrostatic interaction between the positively charged octenidine molecule and the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683). patsnap.com
Upon binding to the microbial cell surface, octenidine inserts itself into the lipid bilayer. patsnap.com This insertion disrupts the membrane's structural integrity, leading to increased permeability. patsnap.com The compromised membrane allows for the leakage of essential intracellular components like ions and nucleotides, ultimately resulting in cell death. patsnap.com
Beyond direct membrane disruption, research suggests that octenidine may also interfere with the cellular metabolism of microorganisms by affecting critical enzymes. patsnap.com This multi-faceted mechanism contributes to its broad-spectrum activity against a wide range of bacteria and fungi. patsnap.com Studies have indicated a selective action, with strong binding to bacterial cell membrane components and a lesser effect on human epithelial cells. nih.gov
Structure Activity Relationship Sar and Derivatization Studies of Octanediamidine, Dihydrochloride
Elucidation of Pharmacophoric Requirements for Biological Activity
There is a lack of specific studies in the public domain that delineate the precise pharmacophoric model for the biological activity of octanediamidine. Generally, for aliphatic diamidines, the key pharmacophoric features are understood to be the two positively charged amidine groups and the lipophilic alkyl chain that connects them. The distance and geometric arrangement between the cationic centers, dictated by the linker, are critical for target interaction. However, without specific research on octanediamidine, a detailed description of its essential hydrogen bond donors and acceptors, and hydrophobic interaction points remains speculative.
Impact of Hydrocarbon Chain Length and Charge Distribution on Activity
The influence of the hydrocarbon chain length on the biological activity of antimicrobial compounds is a well-documented phenomenon. In many classes of compounds, including quaternary ammonium (B1175870) salts and other membrane-active agents, an optimal alkyl chain length exists for maximal efficacy. For instance, studies on other cationic antimicrobials have shown that activity often increases with chain length up to a certain point, beyond which it may decrease due to reduced solubility or other factors.
While it is plausible that the octane (B31449) (C8) chain in octanediamidine plays a crucial role in its biological activity, likely by facilitating membrane interaction, specific studies systematically comparing the activity of a homologous series of aliphatic diamidines (e.g., from C6 to C12) and detailing the precise impact of the eight-carbon linker of octanediamidine are not available in the reviewed literature. Such studies would be necessary to create a data-driven table illustrating this relationship for octanediamidine and its close analogs.
Effect of Structural Modifications on Target Binding and Efficacy
The scientific literature is replete with examples of how structural modifications of various active compounds can modulate their target binding and efficacy. For instance, the introduction of different functional groups can alter a molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.
However, there is a notable absence of published research detailing specific structural modifications made to the octanediamidine scaffold. Studies on the effects of altering the amidine groups (e.g., substitution on the nitrogen atoms) or modifying the octane chain (e.g., introducing branching or unsaturation) on the target binding and efficacy of octanediamidine could not be located.
Design and Synthesis of Octanediamidine, Dihydrochloride (B599025) Analogs for SAR Expansion
The design and synthesis of analogs are fundamental to expanding the understanding of a compound's structure-activity relationship. This process typically involves the systematic modification of a lead compound to probe the importance of its various structural components.
While numerous studies describe the synthesis of a wide array of chemical analogs for various purposes, nih.govmdpi.com a specific focus on the design and synthesis of octanediamidine analogs for the explicit purpose of SAR expansion is not apparent in the public scientific record. A patent for the synthesis of octenidine (B1677106) dihydrochloride, a structurally related but distinct compound, does exist, but this does not provide the necessary data for octanediamidine. google.com Without such studies, it is not possible to generate a data table of synthesized octanediamidine analogs and their corresponding biological activities.
Computational and Biophysical Characterization of Octanediamidine, Dihydrochloride
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as Octanediamidine, dihydrochloride (B599025), to a biological target.
While specific molecular docking studies exclusively focused on Octanediamidine, dihydrochloride are not extensively documented in publicly available literature, the broader class of diamidines has been a subject of significant investigation. These studies provide a strong basis for predicting the likely biological targets and binding modes of this compound.
The primary and most studied target for diamidine compounds is the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs. acs.orgnih.govkcl.ac.uk The crescent shape and positive charge of many aromatic diamidines allow them to fit snugly within the minor groove, stabilized by van der Waals forces and electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Given the linear and flexible nature of its octyl chain, Octanediamidine would be expected to readily adopt a conformation that allows it to lie within the DNA minor groove. The two terminal amidinium groups would maximize electrostatic interactions with the phosphate backbone. Some novel synthetic diamidines have also been designed to recognize and bind to guanine-cytosine (G-C) rich sequences, suggesting that the binding profile is not exclusively limited to A-T tracts. acs.orgnih.gov
Beyond DNA, enzymes are another major class of biological targets for small molecules. Diamidines have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and topoisomerases. nih.govnih.govnih.gov The binding affinity for such targets is highly dependent on the shape and chemical complementarity of the enzyme's active site. For a flexible molecule like Octanediamidine, it could potentially adapt its conformation to fit into various enzymatic pockets. Docking studies on related compounds have shown binding energies that indicate stable complex formation. For instance, docking of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives against human DHFR has been explored to understand their inhibitory potential. nih.govnih.gov
The interaction with membrane components is another possibility. The dicationic nature of this compound could lead to interactions with the negatively charged head groups of phospholipids (B1166683) that constitute cell membranes.
A summary of potential biological targets and the predicted nature of the interaction based on studies of similar compounds is presented below.
Potential Biological Target | Predicted Binding Site/Mode | Key Interaction Types | Reference Compounds |
DNA | Minor Groove (especially A-T rich regions) | Electrostatic, Van der Waals | Pentamidine (B1679287), Berenil, Furamidine (DB75) kcl.ac.uknih.gov |
Enzymes (e.g., DHFR, Topoisomerases) | Active Site / Allosteric Sites | Hydrogen Bonding, Electrostatic, Hydrophobic | DMDP derivatives, Pentamidine nih.govnih.gov |
Biological Membranes | Phospholipid Head Groups | Electrostatic Interactions | Not specified, based on chemical properties |
The stability of a ligand-target complex is governed by a variety of non-covalent interactions. For this compound, the key interactions would be:
Hydrogen Bonds: The protonated amidine groups are excellent hydrogen bond donors. In the context of DNA binding, these groups can form hydrogen bonds with the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) in the minor groove. When interacting with enzymes, they can form hydrogen bonds with the side chains of acidic amino acid residues such as aspartate and glutamate, or with backbone carbonyl oxygens. nih.govnih.gov
Electrostatic Interactions: As a dicationic molecule, strong electrostatic attractions with negatively charged targets are expected. This is the primary driving force for its interaction with the DNA phosphate backbone and with anionic phospholipid head groups in membranes.
Hydrophobic Interactions: The eight-carbon aliphatic chain is hydrophobic and can engage in favorable interactions with nonpolar regions of a binding pocket. In enzymes, this could involve interactions with the side chains of hydrophobic amino acids like leucine, isoleucine, and valine.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the physical movement of atoms and molecules over time, offering insights into the stability and dynamics of ligand-target complexes and their interactions with the environment.
Although no specific MD simulation studies on this compound complexes are readily found, the methodology is well-established. If Octanediamidine were docked to a target like DNA, an MD simulation would typically be performed to assess the stability of the predicted binding pose. Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked positions over time. A stable RMSD value for both the target and the ligand suggests that the complex is in a stable equilibrium.
Root Mean Square Fluctuation (RMSF): This is calculated for individual residues (in a protein) or atoms (in a ligand) to identify flexible regions. For Octanediamidine, one would expect higher fluctuations in the central part of the alkyl chain compared to the terminal amidine groups anchored in the binding site.
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the target throughout the simulation is a strong indicator of a stable interaction.
These analyses would collectively provide a dynamic picture of how this compound settles into its binding site and how stable the resulting complex is over a simulated timescale.
MD simulations are a powerful tool for investigating how molecules interact with and potentially disrupt biological membranes. mdpi.comnih.gov For a dicationic molecule like this compound, simulations could model its approach to a model lipid bilayer. The initial interaction would likely be driven by electrostatic attraction to the negatively charged phosphate groups of the lipids.
The subsequent events could include:
Adsorption: The molecule may adsorb onto the membrane surface.
Insertion: The hydrophobic octyl chain could penetrate the hydrophobic core of the membrane, while the charged amidine groups remain anchored at the polar headgroup interface.
Pore Formation: At higher concentrations, the accumulation of these molecules could lead to local disruption of the membrane structure, potentially leading to the formation of transient pores. This is a known mechanism of action for some antimicrobial peptides and other membrane-active compounds.
Simulations can provide a visual and energetic account of these processes, which are often difficult to observe experimentally with high resolution.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. These calculations provide fundamental insights into a molecule's geometry, reactivity, and spectroscopic properties.
While specific DFT studies on this compound are scarce, a detailed study on the closely related molecule 1,8-diaminooctane (B148097) using DFT at the B3LYP/6-311++G(d,p) level of theory provides valuable and transferable insights. The primary difference is the replacement of terminal amino groups with amidine groups, which would significantly influence the electronic properties, particularly the charge distribution and hydrogen bonding capacity.
Based on the study of 1,8-diaminooctane, we can infer the types of data that would be obtained for this compound.
Optimized Geometric Parameters: DFT calculations provide precise information on bond lengths and angles. For the octyl chain of Octanediamidine, these would be similar to those calculated for 1,8-diaminooctane.
Parameter | Calculated Value for 1,8-diaminooctane (B3LYP/6-311++G(d,p)) |
C-C Bond Length | ~1.53 Å |
C-H Bond Length | ~1.09 Å |
C-N Bond Length | ~1.47 Å |
C-C-C Bond Angle | ~113° |
H-C-H Bond Angle | ~107-108° |
Table based on data for the related compound 1,8-diaminooctane.
Electronic Properties:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. It relates to the chemical reactivity and kinetic stability of a molecule. For 1,8-diaminooctane, the calculated HOMO-LUMO energy gap is 6.18 eV. The presence of the amidine groups in Octanediamidine, with their delocalized pi systems, would likely result in a smaller HOMO-LUMO gap, indicating potentially higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. For this compound, the MEP would show strong positive potential (electrophilic regions) localized around the terminal amidinium groups, which are the sites most likely to interact with negatively charged species. The central alkyl chain would exhibit a more neutral potential.
These quantum chemical descriptors are invaluable for rationalizing the intermolecular interactions observed in docking and MD simulations and for predicting the most likely sites of chemical reactivity.
Optimization of Ligand Geometries and Electronic Properties
Computational chemistry is a powerful tool for optimizing the three-dimensional structure of a molecule (ligand geometry) and calculating its electronic properties. These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. Techniques such as Density Functional Theory (DFT) are commonly employed to determine parameters like bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding how a molecule will behave at the quantum level. However, no specific studies detailing the optimization of ligand geometries or the electronic properties of this compound could be identified.
Insights into Reactivity and Interaction Potentials
Building upon the optimized geometry and electronic properties, further computational analyses can predict a molecule's reactivity and its potential to interact with other molecules, such as DNA. This involves calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, which highlight electron-rich and electron-poor regions susceptible to interaction. Such studies are fundamental in predicting whether a compound is likely to bind to DNA and the nature of that potential binding. Regrettably, specific research detailing the reactivity and interaction potentials of this compound is not available.
Biophysical Methods for DNA Binding Analysis
A variety of biophysical techniques are utilized to experimentally study the interaction between a small molecule and DNA. These methods can confirm binding, determine the mode of interaction (e.g., intercalation, groove binding), and quantify the binding strength.
Spectroscopic Techniques (UV-Vis, Fluorescence, Circular Dichroism)
UV-Visible (UV-Vis) Spectroscopy: This technique is often used as an initial method to observe the binding of a ligand to DNA. Changes in the absorption spectrum of the ligand or DNA upon complex formation, such as a shift in wavelength (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromism or hypochromism), can indicate an interaction.
Fluorescence Spectroscopy: If the ligand is fluorescent, changes in its fluorescence emission (e.g., quenching or enhancement) upon the addition of DNA can provide information about binding. Competitive displacement assays using fluorescent DNA probes are also a common approach.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the secondary structure of DNA. The binding of a ligand can induce changes in the CD spectrum of DNA, providing insights into conformational alterations and the mode of binding.
Despite the power of these techniques, a search of the scientific literature yielded no specific studies that have employed UV-Vis, fluorescence, or circular dichroism spectroscopy to investigate the DNA binding properties of this compound.
Viscosity Measurements and DNA Melting Studies
Viscosity Measurements: The viscosity of a DNA solution is sensitive to the length and shape of the DNA molecule. Intercalating agents, which insert themselves between the base pairs of DNA, typically cause an increase in the viscosity of the DNA solution. In contrast, groove binders usually cause a smaller change in viscosity.
DNA Melting Studies: The stability of the DNA double helix can be assessed by monitoring its denaturation (melting) temperature (Tm). Ligands that bind to and stabilize the double helix will cause an increase in the Tm.
Once again, no published research could be found that details the use of viscosity measurements or DNA melting studies to characterize the interaction of this compound with DNA.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。